

[(pF)Phe4]nociceptin(1-13)NH2 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [(pF)Phe4]nociceptin(1-13)NH2

Cat. No.: B561552 Get Quote

An In-depth Technical Guide on the Core Mechanism of Action of [(pF)Phe4]nociceptin(1-13)NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, [(pF)Phe4]nociceptin(1-13)NH2. This peptide analog has been a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NOP receptor system.

Core Mechanism of Action

[(pF)Phe4]nociceptin(1-13)NH2 is a synthetic peptide analog of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). The core of its mechanism of action lies in its high-affinity and selective binding to the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The substitution of a para-fluorophenylalanine at position 4 of the N/OFQ(1-13)NH2 fragment results in a significant increase in potency and duration of action compared to the parent compound.

Upon binding, **[(pF)Phe4]nociceptin(1-13)NH2** acts as a full agonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the NOP receptor by **[(pF)Phe4]nociceptin(1-13)NH2** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This, in turn, results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This



reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses. The entire process is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.

Recent studies have also suggested that the signaling of **[(pF)Phe4]nociceptin(1-13)NH2** may exhibit a slight bias towards G protein pathways over β -arrestin 2 recruitment when compared to the endogenous ligand N/OFQ(1-13)-NH2. Furthermore, like other NOP receptor agonists, **[(pF)Phe4]nociceptin(1-13)NH2** can promote the internalization and desensitization of the NOP receptor upon prolonged exposure.

Quantitative Pharmacological Data

The pharmacological profile of **[(pF)Phe4]nociceptin(1-13)NH2** has been extensively characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	Value	Assay System	Reference
pKi	10.68	Radioligand binding assay in CHO cells expressing human NOP receptor	
pEC50 (GTPyS)	9.55 ± 0.01	[35S]GTPyS binding assay in CHO-hNOP cell membranes	
pEC50 (cAMP)	10.19 ± 0.06	Forskolin-stimulated cAMP accumulation in CHO-hNOP cells	
Selectivity	>8000-fold over δ , κ , and μ opioid receptors	Radioligand binding assays	

Table 2: In Vivo Effects



In Vivo Effect	Species	Dose and Route	Observation	Reference
Locomotor Activity	Mouse	1 nmol, i.c.v.	Significant and prolonged decrease in activity	
Nociception	Mouse	i.c.v.	Pronociceptive and antimorphine effects with a longer duration (>60 min) than N/OFQ(1- 13)NH2	_
Blood Pressure	Mouse	100 nmol/kg, i.v.	Decrease in mean blood pressure and heart rate with longer-lasting effects than N/OFQ(1-13)NH2	
Feeding Behavior	Rat	i.c.v.	Dose-dependent stimulation of feeding, approximately tenfold more potent than N/OFQ(1-13	

• To cite this document: BenchChem. [[(pF)Phe4]nociceptin(1-13)NH2 mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561552#pf-phe4-nociceptin-1-13-nh2-mechanism-of-action]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com